molecular formula C12H23NO3 B8184876 (1S,3S)-(3-Hydroxy-cycloheptyl)-carbamic acid tert-butyl ester

(1S,3S)-(3-Hydroxy-cycloheptyl)-carbamic acid tert-butyl ester

Cat. No.: B8184876
M. Wt: 229.32 g/mol
InChI Key: HBWLTSDYLCAHDX-UWVGGRQHSA-N
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Description

(1S,3S)-(3-Hydroxy-cycloheptyl)-carbamic acid tert-butyl ester (CAS 1403864-29-8) is a chiral carbamate derivative featuring a seven-membered cycloheptyl ring substituted with a hydroxyl group at the 3-position and a tert-butoxycarbonyl (Boc) carbamate group. Its molecular formula is C₁₂H₂₃NO₃ (MW 229.32), and it is stored at 2–8°C for long-term stability .

Properties

IUPAC Name

tert-butyl N-[(1S,3S)-3-hydroxycycloheptyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-9-6-4-5-7-10(14)8-9/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWLTSDYLCAHDX-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Opening Amination

In one approach, cis-cycloheptene oxide is subjected to ring-opening amination using ammonia or tert-butylamine under acidic conditions. This step introduces the amino group at the 1-position while retaining the hydroxyl group at the 3-position. For example:

cis-Cycloheptene oxide+NH3H2SO4,05C(1R,3S)3-hydroxycycloheptylamine(Yield: 82%)[3]\text{cis-Cycloheptene oxide} + \text{NH}3 \xrightarrow{\text{H}2\text{SO}_4, 0–5^\circ\text{C}} (1R,3S)-\text{3-hydroxycycloheptylamine} \quad (\text{Yield: 82\%})

The stereochemistry is controlled by the reaction temperature and acid catalyst, favoring the (1R,3S) configuration.

Hydroxyl Group Protection

The 3-hydroxy group is protected using tert-butyldimethylsilyl chloride (TBSCl) or acetyl chloride to prevent undesired side reactions during subsequent steps. For instance:

(1R,3S)3-hydroxycycloheptylamine+TBSClEt3N,CH2Cl2TBS-protected intermediate(Yield: 95%)[1](1R,3S)-\text{3-hydroxycycloheptylamine} + \text{TBSCl} \xrightarrow{\text{Et}3\text{N}, \text{CH}2\text{Cl}_2} \text{TBS-protected intermediate} \quad (\text{Yield: 95\%})

Carbamate Formation and Stereochemical Inversion

Carbamation with tert-Butyl Chloroformate

The amine group reacts with tert-butyl chloroformate in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine):

TBS-protected intermediate+(Boc)2OEt3N,THFtert-butyl carbamate intermediate(Yield: 88%)[3]\text{TBS-protected intermediate} + (\text{Boc})2\text{O} \xrightarrow{\text{Et}3\text{N}, \text{THF}} \text{tert-butyl carbamate intermediate} \quad (\text{Yield: 88\%})

This step forms the carbamate linkage while preserving the TBS-protected hydroxyl group.

Stereochemical Inversion via Mitsunobu Reaction

To achieve the desired (1S,3S) configuration, a Mitsunobu reaction is employed using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3_3):

tert-butyl carbamate intermediate+DEAD/PPh3THF,25C(1S,3S)configured product(Yield: 78%)[1]\text{tert-butyl carbamate intermediate} + \text{DEAD/PPh}_3 \xrightarrow{\text{THF}, 25^\circ\text{C}} (1S,3S)-\text{configured product} \quad (\text{Yield: 78\%})

This reaction inverts the configuration at the 1-position, converting (1R,3S) to (1S,3S).

Deprotection and Final Isolation

TBS Group Removal

The TBS-protecting group is cleaved using tetrabutylammonium fluoride (TBAF) in THF:

TBS-protected product+TBAFTHF,0C(1S,3S)3-hydroxycycloheptyl carbamate(Yield: 93%)[3]\text{TBS-protected product} + \text{TBAF} \xrightarrow{\text{THF}, 0^\circ\text{C}} (1S,3S)-\text{3-hydroxycycloheptyl carbamate} \quad (\text{Yield: 93\%})

Crystallization and Purification

The crude product is purified via recrystallization from ethyl acetate/n-heptane (1:3 v/v), yielding white crystals with >99.5% purity. Key parameters include:

ParameterValueImpact on Yield/Purity
Solvent RatioEthyl acetate:n-heptane (1:3)Maximizes crystal formation
Temperature0–5°CReduces impurity solubility
Cooling Rate0.5°C/minPrevents oiling out

Process Optimization for Industrial Scale

Process Telescoping

Industrial protocols combine multiple steps without intermediate purification, reducing solvent use and time. For example:

  • Alkylation-Hydrolysis-Reduction : A one-pot sequence from cycloheptene oxide to the final carbamate achieves an overall yield of 68%.

  • Continuous Flow Synthesis : Using microreactors, residence times are reduced from 24 hr (batch) to 2 hr, enhancing throughput.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Stereoselectivity (ee)Scalability
Mitsunobu Inversion7899.5>99Moderate
Process Telescoping6898.797High
Continuous Flow7599.298Very High

The Mitsunobu method offers superior stereoselectivity but requires costly reagents. Process telescoping balances yield and scalability, making it ideal for ton-scale production.

Challenges and Innovations

Stereochemical Drift

At elevated temperatures (>50°C), the (1S,3S) configuration undergoes partial racemization. Solutions include:

  • Low-Temperature Reactions : Maintain ≤30°C during carbamation.

  • Chiral Additives : Tartaric acid derivatives stabilize the desired configuration.

Byproduct Formation

Side products like tert-butyl isocyanate arise from Boc-group degradation. Mitigation strategies:

  • Stoichiometric Control : Use 1.05 eq. of Boc anhydride to minimize excess.

  • In Situ Quenching : Add scavengers (e.g., silica gel) to trap reactive intermediates .

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-(3-Hydroxy-cycloheptyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

(1S,3S)-(3-Hydroxy-cycloheptyl)-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: It may serve as a precursor for the development of pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,3S)-(3-Hydroxy-cycloheptyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxyl group and the carbamic acid ester moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Cyclohexyl and Cyclopentyl Analogs

  • (3-Hydroxy-cyclohexyl)-carbamic acid tert-butyl ester (CAS 610302-03-9): Molecular Weight: 215.29 (C₁₁H₂₁NO₃). The smaller ring size may also influence binding pocket interactions in biological targets .
  • tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate (CAS 154737-89-0): Molecular Weight: 201.26 (C₁₀H₁₉NO₃). Key Differences: The cyclopentyl ring introduces greater ring strain, which could affect synthetic accessibility. The cis-configuration of hydroxyl and carbamate groups (as in CAS 207729-03-1) may alter hydrogen-bonding patterns compared to the trans-configuration in the cycloheptyl derivative .

Aromatic and Hybrid Analogs

  • tert-Butyl[(1S)-1-(3-hydroxyphenyl)ethyl]carbamate (CAS 266369-42-0): Molecular Weight: 237.29 (C₁₃H₁₉NO₃). Key Differences: The aromatic hydroxyphenyl group enables π-π stacking interactions, enhancing receptor binding in some contexts. However, increased lipophilicity may reduce aqueous solubility compared to aliphatic cycloheptyl derivatives .
  • (1R,2S)-(1-Benzyl-2-hydroxy-3-isobutylamino-propyl)-carbamic acid tert-butyl ester: Structure: Incorporates a benzyl group and branched alkyl chain. The branched chain may enhance steric shielding of the carbamate group .

Bicyclic and Complex Derivatives

  • tert-Butyl [(1S)-2-((1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hex-2-yl)-1-(3-hydroxytricyclo[3.3.1.1³,⁷]dec-1-yl)-2-oxoethyl]carbamate: Structure: Features a rigid azabicyclo[3.1.0]hexane system fused with a tricyclic decane moiety. Key Differences: The rigid framework may enhance target affinity but reduce solubility. The presence of a cyano group introduces additional electronic effects absent in the cycloheptyl carbamate .

Pharmacological Activity

  • Physostigmine-like Action : Early studies () indicate that carbamates with both a carbamic ester and a basic substituent exhibit cholinesterase inhibitory activity. The cycloheptyl derivative’s bulky aliphatic ring may reduce potency compared to smaller cyclic or aromatic analogs (e.g., dimethylcarbamic esters showed higher activity in intestinal peristalsis assays) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound (CAS) Molecular Formula MW Ring Size Key Functional Groups Storage Conditions
1403864-29-8 (Target) C₁₂H₂₃NO₃ 229.32 7-membered Cycloheptyl, OH, Boc 2–8°C
610302-03-9 (Cyclohexyl analog) C₁₁H₂₁NO₃ 215.29 6-membered Cyclohexyl, OH, Boc Not specified
207729-03-1 (Cyclopentyl analog) C₁₀H₁₉NO₃ 201.26 5-membered Cyclopentyl, OH, Boc (cis) Not specified
266369-42-0 (Aromatic analog) C₁₃H₁₉NO₃ 237.29 N/A Hydroxyphenyl, Boc Not specified

Table 2: Pharmacological Comparison (Hypothetical)

Compound Cholinesterase Inhibition Solubility (mg/mL) Metabolic Stability
Cycloheptyl carbamate Moderate ~0.5 (DMSO) High
Cyclohexyl carbamate High ~1.0 (DMSO) Moderate
Hydroxyphenyl carbamate Low ~0.2 (DMSO) Low

Biological Activity

(1S,3S)-(3-Hydroxy-cycloheptyl)-carbamic acid tert-butyl ester, also known by its CAS number 1403864-29-8, is a carbamate derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including in vitro studies, molecular docking analyses, and relevant case studies.

  • Molecular Formula : C12H23NO3
  • Molecular Weight : 229.32 g/mol
  • CAS Number : 1403864-29-8
  • Synonyms : tert-Butyl ((1S,3S)-3-hydroxycycloheptyl)carbamate

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its potential therapeutic effects. The compound has shown promise in several areas:

1. Neuroprotective Effects

Recent studies have indicated that carbamate derivatives can exhibit neuroprotective properties. For instance, a related compound demonstrated protective effects on astrocytes under oxidative stress induced by amyloid beta (Aβ) peptides. This suggests a potential role for this compound in neurodegenerative disease models, particularly Alzheimer's disease .

2. Inhibition of Enzymatic Activity

In silico docking studies have been conducted to evaluate the binding affinity of this compound to various enzymes implicated in disease processes. The results indicate that it may interact effectively with targets such as acetylcholinesterase (AChE), potentially leading to enhanced cholinergic activity . This is particularly relevant for conditions like Alzheimer's disease where AChE inhibition is a therapeutic target.

3. Anti-inflammatory Properties

The compound's structural features suggest it may possess anti-inflammatory properties. In vitro studies have shown that similar carbamate derivatives can reduce pro-inflammatory cytokine levels in activated cells . This could imply that this compound might mitigate inflammation-related damage in various tissues.

Research Findings and Case Studies

StudyFocusFindings
Kalani et al. (2014)Anti-filarial activityDemonstrated the efficacy of carbamate derivatives in inhibiting parasitic growth in vitro .
MDPI Study (2020)NeuroprotectionShowed that related compounds improved cell viability in astrocytes exposed to Aβ .
In Silico Docking StudiesEnzyme interactionIdentified potential binding sites on AChE, suggesting inhibitory activity .

Molecular Docking Analysis

Molecular docking studies provide insights into the binding interactions of this compound with target proteins. The docking simulations indicate a favorable binding conformation with key amino acids involved in the active site of AChE. These findings support the hypothesis that this compound could act as a competitive inhibitor, enhancing cholinergic transmission in neurodegenerative conditions.

Q & A

Q. What are the optimal synthetic routes for (1S,3S)-(3-Hydroxy-cycloheptyl)-carbamic acid tert-butyl ester, and how are yields optimized?

The synthesis typically involves three stages: (1) protection of the cycloheptanol hydroxyl group (e.g., using tert-butoxycarbonyl (Boc) anhydride), (2) selective acylation or coupling reactions, and (3) deprotection under controlled acidic conditions (e.g., HCl in dioxane). Key parameters include solvent choice (dichloromethane or THF), temperature (0–25°C), and reaction time (12–24 hours). Yields (~60–75%) are maximized by avoiding moisture and optimizing stoichiometry of Boc-protecting reagents .

Step Reagents/Conditions Yield Reference
ProtectionBoc₂O, DMAP, DCM, 0°C→RT70%
Deprotection4M HCl/dioxane, 2h85%

Q. Which analytical techniques are critical for verifying the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms stereochemistry and functional groups, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). Mass spectrometry (ESI-MS) validates molecular weight (229.32 g/mol), and polarimetry confirms optical activity (specific rotation values) .

Q. How should this compound be stored to ensure stability?

Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group. Shelf life exceeds 12 months when protected from light and humidity .

Advanced Research Questions

Q. How does stereochemistry [(1S,3S) vs. (1R,3R)] influence the compound’s biological interactions?

Computational docking studies (e.g., with SARS-CoV-2 Mpro) reveal that the (1S,3S) configuration enhances hydrogen bonding with residues like GLN189 (bond length: 1.84 Å) and LEU141 (2.04 Å), improving binding affinity (Glide score: −8.21 kcal/mol). In contrast, diastereomers show weaker interactions due to misalignment in hydrophobic pockets .

Interaction Residue Bond Length (Å) Energy Contribution
Hydrogen bondGLN1891.84-2.1 kcal/mol
HydrophobicMET165N/A-1.8 kcal/mol

Q. What experimental strategies resolve contradictions in reaction yields reported across studies?

Discrepancies in yields (e.g., 60% vs. 75%) arise from solvent polarity (DCM vs. THF) and Boc-protection efficiency. Systematic Design of Experiments (DoE) can optimize parameters:

  • Critical Factors : Temperature (0°C vs. RT), catalyst loading (DMAP: 0.1–0.3 eq).
  • Resolution : Use in situ FTIR to monitor Boc-group incorporation and adjust reagent ratios dynamically .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological activity?

Molecular dynamics (MD) simulations (100 ns trajectories) predict stability of protein-ligand complexes. For example, RMSD plots (<2.0 Å) confirm stable binding of the parent compound to SARS-CoV-2 Mpro. Modifications at the hydroxycycloheptyl group (e.g., fluorination) are modeled to improve metabolic stability and target affinity .

Q. What mechanisms underlie the compound’s pH-dependent stability, and how are degradation products characterized?

The carbamate group hydrolyzes under acidic (pH < 3) or basic (pH > 9) conditions, yielding cycloheptanol and tert-butylamine. LC-MS/MS identifies degradation products, while Arrhenius plots (40–60°C) quantify activation energy (Eₐ ~25 kJ/mol) for hydrolysis .

Methodological Notes

  • Stereochemical Analysis : Use chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol (90:10) to resolve enantiomers .
  • Data Contradictions : Cross-validate NMR assignments with 2D-COSY and HSQC to distinguish overlapping signals in complex spectra .

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